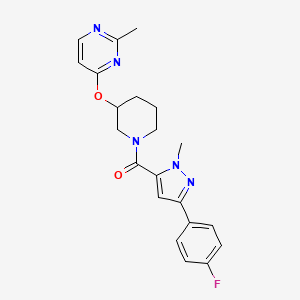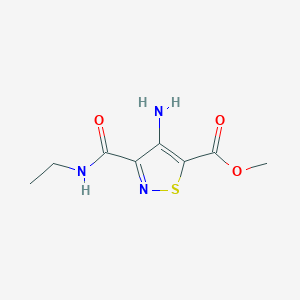
Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isothiazole derivatives often involves reactions with aminonitriles . For example, a range of aminonitriles, readily available by Strecker reaction, were forced to react with methyl 2-(chlorosulfonyl)acetate. Methyl 2-[[ (cyanoalkyl)amino]sulfonyl]acetates formed on the first stage without isolation were converted to methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates via CSIC reaction using Et3N-mediated conditions in poor to high yields .科学的研究の応用
Synthetic Applications in Heterocyclic Chemistry Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate and its derivatives have been extensively used in the synthesis of various heterocyclic compounds. For instance, it serves as a precursor in the synthesis of thiophene-based bis-heterocyclic monoazo dyes. These dyes, characterized by their solvatochromic behavior and tautomeric structures, are significant in various applications including textile and colorant industries (Karcı & Karcı, 2012).
Corrosion Inhibition Derivatives of this compound have been studied for their potential as corrosion inhibitors. Specifically, triazole derivatives including 4-amino-5-ethyl-4H-1,2,4-triazole-3thiol (AETT), which share structural similarities with this compound, demonstrate significant inhibition against copper corrosion in acidic environments. These findings are pivotal in the field of materials science and engineering, offering insights into protective measures against metal corrosion (Sudheer & Quraishi, 2013).
Antimicrobial Activities The compound and its analogs exhibit notable antimicrobial activities. Modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related derivative, have been synthesized and tested against various bacterial and fungal strains. These studies are critical in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance (Desai, Bhatt, & Joshi, 2019).
Immunological Activity Some derivatives of this compound have shown promising results in immunological studies. Compounds with similar structures have been synthesized and their biological activities analyzed in various immune response models, highlighting their potential in immunology and therapeutic applications (Lipnicka & Zimecki, 2007).
Fluorescent Probes and Sensing Applications The compound is also pivotal in the synthesis of fluorescent probes. Analogous compounds, such as ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, have been utilized to develop ratiometric fluorescent probes for the detection of biomolecules like cysteine and homocysteine. Such probes are valuable in analytical chemistry and diagnostics, particularly for rapid and selective detection in aqueous media (Na et al., 2016).
作用機序
While the specific mechanism of action for “Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate” is not known, isothiazole derivatives have been studied for their neuroprotective and anti-inflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
将来の方向性
The future directions for research on “Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neuroprotection and anti-inflammatory activity . Additionally, more research is needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.
特性
IUPAC Name |
methyl 4-amino-3-(ethylcarbamoyl)-1,2-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-10-7(12)5-4(9)6(15-11-5)8(13)14-2/h3,9H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKRCIRXLYQVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


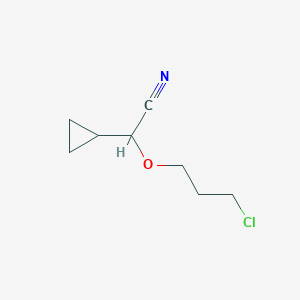
![7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2969200.png)
![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2969201.png)
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2969202.png)
![N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2969203.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)
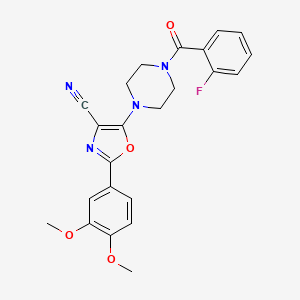
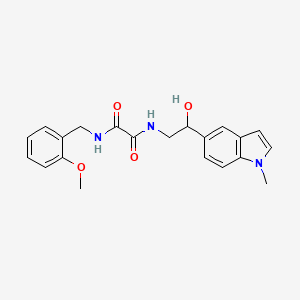
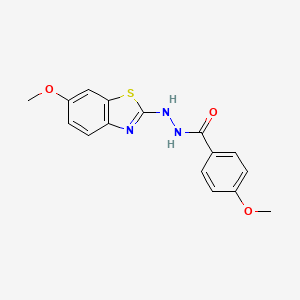
![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)
